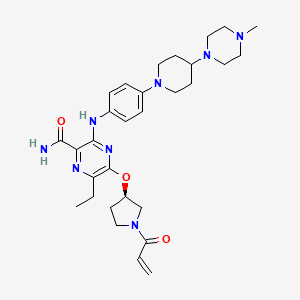

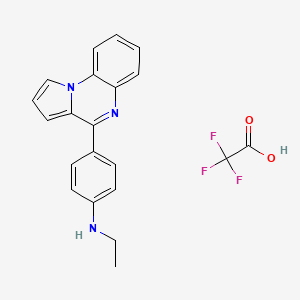

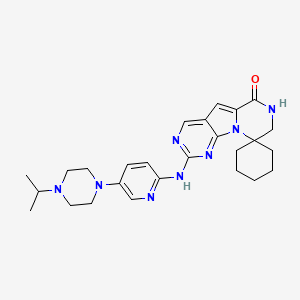

![molecular formula C23H21Cl3N2O3 B560489 8-[(E)-3-(4-氯苯基)丙-2-烯酰]-3-[(3,4-二氯苯基)甲基]-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮](/img/structure/B560489.png)

8-[(E)-3-(4-氯苯基)丙-2-烯酰]-3-[(3,4-二氯苯基)甲基]-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮

科学研究应用

GSK682753A在科学研究中具有广泛的应用,包括:

化学: 用作研究EBI2的结构和功能的工具化合物。

生物学: 有助于了解EBI2在免疫细胞迁移和定位中的作用。

医学: 在治疗与免疫系统功能障碍相关的疾病方面具有潜在的治疗应用,例如炎症性肠病和多发性硬化症。

工业: 用于开发靶向EBI2相关途径的新药。

作用机制

GSK682753A通过与EBI2结合并抑制其活性来发挥作用。这种抑制影响由G蛋白介导的信号通路,导致免疫细胞迁移和定位减少。 该化合物专门针对EBI2上的氧固醇结合位点,阻止受体与天然配体相互作用 .

生化分析

Biochemical Properties

GSK682753A plays a significant role in biochemical reactions by interacting with EBI2, a G protein-coupled receptor. It inhibits both G protein-dependent signals and signals that are probably G protein-independent . GSK682753A dose-dependently inhibits EBI2 with an IC50 of 53.6 nM . It also inhibits ERK phosphorylation, GTPγS binding, and cAMP-response element-binding protein activation with similar potency .

Cellular Effects

GSK682753A has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the constitutive activity of EBI2, thereby affecting the migration of B-lymphocytes and dendritic cells to interfollicular regions of lymphoid tissues .

Molecular Mechanism

GSK682753A exerts its effects at the molecular level through several mechanisms. It binds to EBI2, inhibiting its activity and thereby affecting the downstream signaling pathways . This binding interaction involves hydrophobic contacts and a hydrophilic interaction with the guanidino group of Arg872.60 .

准备方法

合成路线和反应条件

GSK682753A的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括:

核心结构的形成: GSK682753A的核心结构通过一系列缩合和环化反应合成。

官能团修饰: 通过取代反应,通常涉及卤化和烷基化,将各种官能团引入核心结构。

最终组装: 在受控条件下,通过将修饰后的核心结构与特定的侧链偶联来组装最终化合物。

工业生产方法

GSK682753A的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

反应条件的优化: 优化温度、压力和溶剂条件,以最大限度地提高产量和纯度。

提纯技术: 采用色谱和结晶等先进的提纯技术,以确保最终产物的纯度。

化学反应分析

反应类型

GSK682753A经历了各种化学反应,包括:

氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰分子内的某些官能团。

取代: 取代反应,特别是卤化和烷基化,在GSK682753A的合成和修饰中很常见。

常用试剂和条件

氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 氯和溴等卤化剂,以及甲基碘等烷基化剂是常用的试剂。

主要产物

这些反应形成的主要产物包括具有修饰官能团的GSK682753A的各种衍生物,可用于进一步的研究和开发。

相似化合物的比较

类似化合物

7α,25-二羟基胆固醇: EBI2的天然配体,参与免疫细胞迁移。

GSK682751A: EBI2的另一种反向激动剂,具有类似但略有不同的结构特性。

独特性

GSK682753A以其对EBI2的高效力和选择性而独一无二。 它能够抑制G蛋白依赖性和非依赖性信号通路,使其成为研究EBI2功能和开发靶向该受体的治疗剂的宝贵工具 .

如果您有任何具体问题或需要更多详细信息,请随时询问!

属性

IUPAC Name |

8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDLWMWIRXGSJM-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (GSK682753A) interact with EBI2 and what are the downstream effects of this interaction?

A1: 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one acts as an inverse agonist of EBI2, meaning it inhibits the receptor's constitutive activity. [] This inhibition affects several downstream signaling pathways:

- Reduced cAMP response element-binding protein (CREB) activation: GSK682753A effectively inhibits CREB activation, likely through the G protein signaling pathway. []

- Decreased ERK phosphorylation: EBI2 constitutively activates the extracellular signal-regulated kinase (ERK) pathway. GSK682753A significantly reduces ERK phosphorylation, suggesting interference with this pathway. []

- Suppressed B cell proliferation: EBI2 overexpression enhances antibody-stimulated B cell proliferation. GSK682753A effectively suppresses this proliferation by inhibiting EBI2's constitutive activity. []

Q2: What is the significance of the Phe111 residue in EBI2 for the activity of 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one?

A2: Research suggests that Phe111, located at position III:08/3.32 in EBI2, plays a crucial role in the binding and inhibitory activity of GSK682753A. Substituting Phe111 with Alanine significantly reduces the compound's potency by over 500-fold, highlighting this residue's importance for GSK682753A's inverse agonism. [] This finding provides valuable insight into the potential binding site of GSK682753A on EBI2 and could guide further development of EBI2-targeting compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

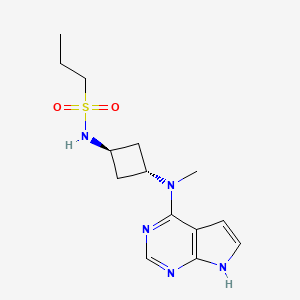

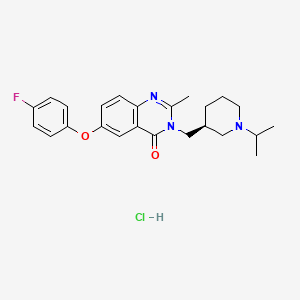

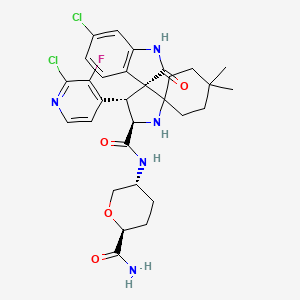

![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

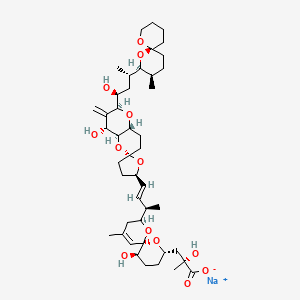

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)